molecular formula C6H7F6N B7882121 3,3-Bis(trifluoromethyl)cyclobutan-1-amine

3,3-Bis(trifluoromethyl)cyclobutan-1-amine

Cat. No.: B7882121
M. Wt: 207.12 g/mol
InChI Key: QUTPPDWWJFTGSW-UHFFFAOYSA-N
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Description

3,3-Bis(trifluoromethyl)cyclobutan-1-amine is a cyclobutane derivative featuring two trifluoromethyl (-CF₃) groups at the 3,3-positions and an amine (-NH₂) group at the 1-position. The trifluoromethyl groups impart strong electron-withdrawing effects, reducing the basicity of the amine and enhancing lipophilicity.

Properties

IUPAC Name

3,3-bis(trifluoromethyl)cyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F6N/c7-5(8,9)4(6(10,11)12)1-3(13)2-4/h3H,1-2,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTPPDWWJFTGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(F)(F)F)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+2] Cycloaddition with Trifluoromethyl-Containing Precursors

A foundational approach to constructing the cyclobutane ring involves photochemical or thermal [2+2] cycloaddition reactions. While direct examples for 3,3-bis(trifluoromethyl)cyclobutan-1-amine are scarce, analogous methods for trifluoromethyl-substituted cyclobutanes suggest potential pathways. For instance, reacting hexafluoroacetone (a strong electron-deficient dienophile) with ethylene derivatives under UV light could yield a cyclobutane ring bearing two trifluoromethyl groups. Subsequent functionalization of the ring to introduce the amine group via reductive amination or nitro-group reduction remains speculative but plausible.

Sulfur Tetrafluoride-Mediated Fluorination of Cyclobutylcarboxylic Acids

A more direct method, validated for mono-trifluoromethyl cyclobutanes, involves treating cyclobutylcarboxylic acids with sulfur tetrafluoride (SF4_4). This reaction converts carboxylic acid groups (–COOH) into trifluoromethyl (–CF3_3) groups under controlled conditions (Scheme 1). For this compound, a hypothetical precursor such as 3,3-dicarboxycyclobutan-1-amine would undergo fluorination to install both CF3_3 groups. However, the synthesis of such a dicarboxylic acid precursor is non-trivial and unreported in current literature.

Key Reaction Conditions

ParameterValue
Temperature100–150°C
ReagentSF4_4 (excess)
SolventAnhydrous HF or DCM
Yield Range60–85% (for mono-CF3_3)

High-Pressure Reactions with Cyanogen Halides and Hydrogen Fluoride

Adaptation of Bis(trifluoromethyl)amine Synthesis

The patent US3077499A describes a method for synthesizing bis(trifluoromethyl)amine (N(CF3_3)2_2) by reacting cyanogen halides (Cl, Br, I) or cyanuric halides with hydrogen fluoride at elevated temperatures (125–325°C) and pressures (5–250 atm). While this process targets a linear amine, modifying the substrate to include a cyclobutane backbone could theoretically yield this compound. For example, substituting cyanogen chloride with a cyclobutane-containing cyanogen analog might enable ring retention during fluorination.

Example Protocol from Patent

  • Reactants : Cyanogen chloride (61 parts), HF (100 parts)

  • Conditions : 250°C for 6 hours, autogenous pressure

  • Workup : Purification via sodium fluoride treatment and fractional distillation

  • Yield : ~30–35% bis(trifluoromethyl)amine

Challenges in Cyclobutane Stability

The high temperatures and corrosive HF environment risk ring-opening or decomposition of the cyclobutane. Nickel-lined reactors (as specified in the patent) are critical to withstand these conditions.

Sequential Functionalization of Preformed Cyclobutanes

Trifluoromethylation via Halogen Exchange

A stepwise approach involves introducing trifluoromethyl groups to a preformed cyclobutane scaffold. For example:

  • Synthesis of 3,3-dibromocyclobutan-1-amine : Achievable via bromination of cyclobutanamine derivatives.

  • Halogen-Trifluoromethyl Exchange : Treating the dibromide with a trifluoromethylating agent like CF3_3Cu or CF3_3SiMe3_3 under catalytic conditions.

Limitations :

  • Low reactivity of bromine on strained cyclobutanes.

  • Competing side reactions (e.g., ring cleavage).

Reductive Amination of Ketone Precursors

An alternative route employs reductive amination of 3,3-bis(trifluoromethyl)cyclobutanone. The ketone could be synthesized via oxidation of a corresponding alcohol or via Friedel-Crafts acylation. Subsequent reaction with ammonia and a reducing agent (e.g., NaBH3_3CN) would yield the amine.

Hypothetical Reaction

3,3-bis(CF3)cyclobutanone+NH3NaBH3CN3,3-bis(CF3)cyclobutan-1-amine\text{3,3-bis(CF}3\text{)cyclobutanone} + \text{NH}3 \xrightarrow{\text{NaBH}3\text{CN}} \text{3,3-bis(CF}3\text{)cyclobutan-1-amine}

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Potential
SF4_4 FluorinationHigh selectivity, modularRequires dicarboxylic acid precursorModerate (60–85%)
Cyanogen Halide/HF RouteScalable, established conditionsCyclobutane stability concernsLow (~30%)
Halogen ExchangeNo high-pressure equipmentPoor reactivity, side reactionsNot reported
Reductive AminationMild conditionsKetone synthesis challengingSpeculative

Chemical Reactions Analysis

Types of Reactions: 3,3-Bis(trifluoromethyl)cyclobutan-1-amine undergoes various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form nitro compounds or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution Reactions: Nucleophiles like alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.

  • Reduction Products: Reduced amines and amides.

  • Substitution Products: Various alkylated and aminated derivatives.

Scientific Research Applications

Organic Chemistry

3,3-Bis(trifluoromethyl)cyclobutan-1-amine serves as a versatile building block for synthesizing complex organic molecules. Its trifluoromethyl groups can participate in various reactions, including:

  • Nucleophilic Substitution : The trifluoromethyl group can facilitate nucleophilic attack, leading to the formation of new compounds.
  • Electrophilic Reactions : The compound's electrophilic nature allows it to engage in reactions that modify other organic molecules.

Medicinal Chemistry

The compound is explored for its potential therapeutic applications due to its unique biological activity:

  • Drug Design : It acts as a bioisostere, potentially enhancing the pharmacokinetic properties of therapeutic agents. This is crucial in designing drugs that require improved solubility or membrane permeability.
  • Anticancer Research : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.

The biological activity of this compound is attributed to its structural characteristics:

  • Cell Membrane Penetration : The trifluoromethyl groups enhance the ability to penetrate lipid membranes, facilitating interaction with cellular targets.
  • Binding Affinity : Research indicates that the compound can bind effectively to enzymes and receptors, modulating their activity and influencing biological pathways.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Anticancer Activity

In vitro studies have shown that derivatives exhibit significant cytotoxicity against malignant human cell lines. For instance:

  • A study demonstrated that specific modifications to the cyclobutane structure could enhance potency against certain cancer targets.

Structure-Activity Relationship (SAR)

Research has focused on how variations in the cyclobutane structure affect biological activity. Key findings include:

  • Modifications to the trifluoromethyl groups can lead to enhanced reactivity and selectivity towards specific biological targets.

Mechanism of Action

The mechanism by which 3,3-Bis(trifluoromethyl)cyclobutan-1-amine exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity, leading to improved pharmacological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The presence and position of fluorine-containing substituents significantly influence molecular properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Notable Properties
3,3-Bis(trifluoromethyl)cyclobutan-1-amine -CF₃ (3,3-positions) C₆H₇F₆N ~227.12* Not explicitly listed Predicted low basicity (due to -CF₃), high lipophilicity .
3,3-Difluorocyclobutan-1-amine -F (3,3-positions) C₄H₇F₂N 107.10 791061-00-2 Lower molecular weight; reduced steric hindrance compared to -CF₃ analogs .
1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride -CF₃ (1-position) + HCl salt C₅H₉ClF₃N 175.58 1260768-75-9 Salt form enhances crystallinity; -CF₃ reduces amine basicity .
3-Methylcyclobutan-1-amine -CH₃ (3-position) C₅H₁₁N 85.15 20826-77-1 Higher basicity (electron-donating -CH₃); lower thermal stability .
3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine -C₆H₄F (3-position), -CH₃ (N-position) C₁₁H₁₄FN 179.23 1156290-70-8 Aryl substitution increases π-π stacking potential; pharmaceutical applications .

*Calculated based on molecular formula.

Key Observations:
  • Electron-Withdrawing Effects : The -CF₃ groups in this compound lower the amine's basicity compared to methyl or unsubstituted analogs (e.g., 3-Methylcyclobutan-1-amine) .
  • Lipophilicity : Fluorinated derivatives exhibit higher logP values, enhancing membrane permeability. For instance, 3-(3-(Trifluoromethyl)phenyl)cyclobutan-1-amine hydrochloride (CAS 1807936-50-0) is used in drug discovery for improved bioavailability .
  • Steric Effects : Bulky substituents like -CF₃ reduce reactivity in nucleophilic reactions compared to smaller groups (e.g., -F or -CH₃) .

Biological Activity

3,3-Bis(trifluoromethyl)cyclobutan-1-amine is a compound of significant interest due to its unique chemical structure and potential biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C6H8ClF6N
  • CAS Number: 2624132-28-9
  • Molecular Weight: 243.6 g/mol
  • Purity: ≥95%

The synthesis of this compound typically involves the reaction of cyclobutanone with trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of bases such as potassium carbonate (K2CO3). This process introduces the trifluoromethyl groups, which enhance the compound's reactivity and biological activity.

The biological activity of this compound is largely attributed to its structural features:

  • Lipophilicity: The trifluoromethyl groups increase lipophilicity, facilitating membrane permeability and intracellular interactions.
  • Enzyme Interaction: The amine group can form hydrogen bonds with enzyme active sites, potentially modulating enzymatic activity.

These interactions may lead to various biological effects such as enzyme inhibition or activation, which are critical for therapeutic applications .

Antimicrobial Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, SAR (Structure-Activity Relationship) studies have shown that the incorporation of trifluoromethyl groups can significantly increase the potency of antimicrobial agents .

Enzyme Inhibition

Research has demonstrated that this compound can act as an inhibitor for several enzymes. The presence of the trifluoromethyl groups enhances binding affinity to target proteins due to increased hydrophobic interactions. This property is particularly valuable in drug design for targeting specific pathways in diseases such as cancer and bacterial infections.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of trifluoromethylated compounds similar to this compound. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways. The mechanism was linked to enhanced interaction with key apoptotic proteins .

Case Study 2: Neuroprotective Effects

Another research effort explored the neuroprotective effects of trifluoromethylated cyclobutanes. It was found that these compounds could protect neuronal cells from oxidative stress-induced apoptosis. The study suggested that the mechanism involved modulation of intracellular signaling pathways related to oxidative stress responses .

Comparative Analysis with Similar Compounds

Compound NameTrifluoromethyl GroupsBiological ActivityNotable Applications
This compound2Enzyme inhibition, AntimicrobialDrug development
3-(Trifluoromethyl)cyclobutan-1-amine1Moderate enzyme inhibitionResearch applications
1-Methyl-3-(trifluoromethyl)cyclobutan-1-amine1Low antimicrobial activityLimited use

Q & A

Q. What are the established synthetic routes for 3,3-bis(trifluoromethyl)cyclobutan-1-amine, and what purification methods ensure high yield and purity?

Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, hydrochlorides of structurally similar amines (e.g., cis-3-(trifluoromethyl)cyclobutan-1-amine) are synthesized via multi-step reactions using reagents like Meldrum’s acid and pivaloyl chloride under controlled temperatures (0–70°C) . Purification often employs column chromatography with polar stationary phases (e.g., silica gel) and gradient elution using ethyl acetate/hexane mixtures. Yield optimization requires strict control of reaction stoichiometry and catalyst loading (e.g., DMAP at 1–5 mol%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H and ¹⁹F NMR confirm structural integrity and trifluoromethyl group positioning. For example, ¹⁹F NMR chemical shifts for CF₃ groups typically range between -60 to -70 ppm .
  • X-ray crystallography : Resolves stereochemistry and bond angles, particularly for cyclobutane ring conformations .
  • HPLC-MS : Validates purity (>95%) and detects trace impurities using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can this compound be functionalized for applications in medicinal chemistry?

The primary amine group undergoes nucleophilic reactions, such as:

  • Thiourea derivatives : React with isothiocyanates (e.g., 3,5-bis(trifluoromethyl)phenyl isocyanate) to form thiourea adducts, enhancing binding affinity in enzyme inhibition studies .
  • PEGylation : Conjugation with DBCO-PEG₉-NH₂ TFA salt improves solubility and pharmacokinetics via strain-promoted azide-alkyne cycloaddition (SPAAC) .
    Reaction conditions (e.g., anhydrous solvents, 0–5°C) minimize side reactions .

Q. What factors influence the stability of this compound under varying storage and reaction conditions?

  • Temperature : Degrades above 40°C; store at 0–6°C in amber vials .
  • Moisture : Hydrolyzes in aqueous environments; use inert atmospheres (N₂/Ar) and desiccants like molecular sieves .
  • Light : UV exposure induces radical formation; avoid prolonged light exposure during handling .

Q. How can researchers resolve contradictions in reported synthetic yields or purity data for this compound?

Discrepancies often arise from:

  • Reagent quality : Use certified reference materials (CRM4601-b) for quantitative NMR calibration .
  • Purification methods : Compare flash chromatography vs. recrystallization efficiency. For example, recrystallization from ethanol/water mixtures improves purity by 2–5% .
  • Analytical thresholds : Ensure HPLC-MS detection limits align with reported impurity levels (e.g., <0.1% vs. <1%) .

Q. What derivatization strategies enhance the detectability of this compound in trace-level analyses?

Derivatization with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) improves LC-MS sensitivity by introducing fluorinated tags. Optimal conditions:

  • Reaction time : 30–60 min at 60°C in acetonitrile .
  • Molar ratio : 1:1.2 (amine:CNBF) to ensure complete derivatization .
    This method achieves detection limits of 0.1 ng/mL in biological matrices .

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